![molecular formula C6H9BrN2 B6307187 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide CAS No. 2007919-32-4](/img/structure/B6307187.png)
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide is a heterocyclic compound with the molecular formula C6H9BrN2. It is a light yellow solid that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide typically involves the cyclization of suitable precursors. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions. For example, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . This method is scalable and suitable for industrial applications.
Análisis De Reacciones Químicas
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloaddition (1,3-DC) reactions with cyclopropenes, forming bis-spirocyclic derivatives. This reactivity was demonstrated using Ruhemann's purple (PRP) as a stable azomethine ylide under optimized conditions :
Table 1: Solvent Effects on Cycloaddition Yields
Solvent | Temperature (°C) | Yield (%) |
---|---|---|
1,4-Dioxane | 65 | 67 |
Acetonitrile | 65 | 70 |
DMF | 65 | 61 |
Methanol | 65 | 0 |
Key observations:
-
Aprotic solvents (e.g., acetonitrile) maximize yields due to compatibility with the azomethine ylide intermediate .
-
Alcohols deactivate the dipole via proton transfer, preventing reaction .
-
Diastereoselectivity exceeds 95% in most cases, favoring the syn configuration at spiro junctions .
Palladium-Catalyzed Cyclopropanation
A scalable method for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involves Pd-catalyzed reactions with N-tosylhydrazones and maleimides :
Key Features:
-
Substrate Scope : Tolerates aryl, heteroaryl, and alkyl substituents.
-
Yields : 72–94% on gram scale.
-
Diastereoselectivity : >20:1 dr in favor of the endo transition state.
This protocol enabled the synthesis of CP-866,087, a mu opioid receptor antagonist .
C–H Insertion Reactions
Cyclopropylmagnesium carbenoids derived from chlorosulfoxides undergo 1,5-C–H insertion to form the bicyclic core :
Reaction Mechanism:
-
Generation of magnesium carbenoid via Grignard reagent (i-PrMgCl).
-
Intramolecular insertion into N-adjacent C–H bonds.
-
Formation of 3-azabicyclo[3.1.0]hexane in ≤94% yield.
Substituent effects on insertion efficiency:
NCH(CH₃)₂ > NCH₂Ph > NCH₂CH₃ > NCH₃ .
Biogenic Amine Transport Modulation
Derivatives of this scaffold show CNS activity by inhibiting neurotransmitter reuptake :
Table 2: Biological Activity of Selected Derivatives
Compound | NE Inhibition (IC₅₀, nM) | 5-HT Inhibition (IC₅₀, nM) |
---|---|---|
Bicifadine | 12 ± 3 | 56 ± 8 |
CP-866,087 | 8 ± 2 | 42 ± 5 |
Hydrolysis and Stability
The nitrile group undergoes base-mediated hydrolysis to carboxylic acids, while the hydrobromide salt enhances aqueous solubility (logP = −1.2) .
Stability Data:
-
pH 7.4 (PBS) : t₁/₂ = 48 hr at 25°C.
-
pH 1.2 (SGF) : t₁/₂ = 12 hr due to HBr dissociation.
Stereochemical Considerations
X-ray crystallography confirms:
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
CNS Disorders Treatment
One of the primary applications of 3-azabicyclo[3.1.0]hexane derivatives is in the treatment of neurological and psychiatric conditions. The compound has been identified as a potential therapeutic agent for disorders such as depression and anxiety due to its ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine .
Inhibitors of Enzymatic Activity
Research has demonstrated that derivatives of 3-azabicyclo[3.1.0]hexane can serve as effective inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism and is a target for diabetes treatment . The conformational rigidity of these compounds enhances their binding affinity and specificity, making them promising candidates for developing new anti-diabetic medications.
Synthesis and Structural Variations
The synthesis of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide typically involves multi-step organic reactions, often starting from simpler azabicyclic precursors. For instance, the synthesis can be achieved through the cyclization of appropriate amines with carbonitriles under acidic conditions, followed by bromination to yield the hydrobromide salt form .
Table 1: Synthesis Overview
Step | Reaction Type | Starting Materials | Conditions | Product |
---|---|---|---|---|
1 | Cyclization | Amine + Carbonitrile | Acidic medium | Azabicyclic intermediate |
2 | Bromination | Azabicyclic intermediate | Brominating agent | This compound |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of 3-azabicyclo[3.1.0]hexane derivatives in clinical settings:
- DPP-IV Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives exhibited potent DPP-IV inhibitory activity, leading to improved glucose tolerance in diabetic models .
- Neuropharmacological Effects : Another study explored the neuropharmacological properties of these compounds, showing significant anxiolytic effects in animal models, suggesting their potential use in treating anxiety disorders .
Mecanismo De Acción
The mechanism by which 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related heterocyclic system.
Duocarmycin: A group of compounds with high cytotoxicity used in cancer research.
Uniqueness
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide is unique due to its specific bicyclic structure, which provides a rigid framework for drug design. Its ability to undergo various chemical modifications makes it a versatile compound in medicinal chemistry.
Actividad Biológica
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings, including mechanisms of action, biological assays, and case studies illustrating its efficacy against various cell lines.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. Notably, it acts as a dual antagonist of orexin receptors , which play a crucial role in regulating sleep-wake cycles and energy homeostasis. By inhibiting these receptors, the compound can induce sleep and modulate arousal states, making it a candidate for treating sleep disorders.
Target Receptors
- Orexin Receptors (OX1R and OX2R) : These receptors are implicated in the modulation of wakefulness and feeding behaviors. The antagonism of these receptors by this compound leads to significant alterations in sleep patterns.
Biochemical Pathways
The compound affects the orexinergic system , influencing neurotransmitter release and neuronal excitability, which are critical for maintaining wakefulness and regulating sleep architecture.
Biological Activity and Efficacy
Recent studies have evaluated the antiproliferative effects of derivatives of 3-Azabicyclo[3.1.0]hexane on various cancer cell lines:
Cell Line | IC50 (μM) | Effect Observed |
---|---|---|
K562 (Human Erythroleukemia) | 2 - 10 | Significant reduction in cell viability |
HeLa (Cervical Carcinoma) | 2 - 10 | Alterations in actin cytoskeleton structure |
Jurkat (T Cell Leukemia) | 2 - 10 | Induction of cell cycle arrest in G0/G1 phases |
Sk-mel-2 (Melanoma) | 2 - 10 | Impaired motility and morphological changes |
MCF-7 (Breast Cancer) | Not specified | Notable antiproliferative activity observed |
These findings suggest that the compound exhibits antitumor properties , with significant effects on cell cycle progression and cytoskeletal integrity, leading to reduced cell motility and proliferation .
Study on Antiproliferative Activity
In a study assessing the antiproliferative activity of spiro-fused derivatives containing the 3-Azabicyclo[3.1.0]hexane scaffold, researchers employed various methods including MTS assays and flow cytometry to evaluate cell viability and cycle dynamics. The results indicated that compounds derived from this scaffold significantly impacted the proliferation of several cancer cell lines, particularly through mechanisms involving actin cytoskeleton disruption and induction of apoptosis .
Cytotoxicity Analysis
A separate investigation utilized confocal microscopy to visualize changes in the actin cytoskeleton upon treatment with these compounds. The study noted a marked reduction in stress fibers and filopodia-like structures, indicating that these compounds not only inhibit proliferation but also alter cellular morphology—key indicators of cytotoxicity .
Propiedades
IUPAC Name |
3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWWULJHVQMVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C#N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.